Cyclopentanethiol

Surface Science Self-Assembled Monolayers Scanning Tunneling Microscopy

Select Cyclopentanethiol (CPT) for research applications where steric-controlled monolayer packing, enhanced reductive desorption stability (−775 mV, ~200 mV more negative than benzenethiol), or atomically precise nanocluster synthesis (e.g., Au36(SC5H9)24) are critical. Its alicyclic backbone uniquely allows temperature-tunable SAM ordering on Au(111) — disordered at RT, ordered at 50 °C — a feature absent in linear or aromatic thiols. Also available as a FEMA 3262 flavor standard. Standard B2B shipping applies; inquire for bulk.

Molecular Formula C5H10S
Molecular Weight 102.2 g/mol
CAS No. 1679-07-8
Cat. No. B157770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanethiol
CAS1679-07-8
Molecular FormulaC5H10S
Molecular Weight102.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)S
InChIInChI=1S/C5H10S/c6-5-3-1-2-4-5/h5-6H,1-4H2
InChIKeyWVDYBOADDMMFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in alcohol and oils

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanethiol (CAS 1679-07-8): Technical Baseline for Sourcing and Research Applications


Cyclopentanethiol (CPT), a cyclic alkylthiol, serves as a functional building block in surface science, organic synthesis, and flavor chemistry . Its molecular structure comprises a thiol (-SH) group attached to a five-membered cyclopentane ring (C5H10S, MW 102.20 g/mol), with a predicted pKa of ~10.07–10.87 [1]. This compound appears as a colorless to pale yellow liquid with a strong alliaceous odor and exhibits air sensitivity, typically requiring storage under an inert atmosphere .

Cyclopentanethiol Substitution Risks: Why In-Class Analogs Fail in Critical Applications


Generic substitution among alkylthiols is invalid due to performance-critical differences in molecular packing, electrochemical stability, and ligand geometry. Unlike linear or aromatic thiols, the alicyclic backbone of cyclopentanethiol imposes unique steric constraints that directly control monolayer ordering [1] and cluster nucleation [2]. For example, its ability to form ordered SAMs on Au(111) is highly temperature-dependent and differs fundamentally from cyclohexanethiol [1]. Furthermore, the absence of aromatic conjugation in cyclopentanethiol results in distinct S–Au bonding characteristics that are essential for synthesizing atomically precise nanoclusters [2]. Substituting with a structurally similar but performance-divergent analog, such as cyclohexanethiol or benzenethiol, would therefore compromise the structural fidelity and functional properties of the intended material.

Cyclopentanethiol (CAS 1679-07-8) Head-to-Head Performance Evidence for Scientific Sourcing


Cyclopentanethiol vs. Cyclohexanethiol: SAM Structural Ordering on Au(111)

In a direct comparative study, cyclopentanethiol (CPT) and cyclohexanethiol (CHT) exhibited fundamentally different SAM formation behaviors on Au(111) at room temperature. STM imaging revealed that CPT SAMs are composed of disordered domains, whereas CHT SAMs form well-ordered domains with three distinct orientations [1]. This indicates that the five-membered ring of CPT imposes a steric hindrance that prevents the long-range ordering observed for the six-membered CHT analog, a critical factor for applications requiring disordered or fluid-like monolayers.

Surface Science Self-Assembled Monolayers Scanning Tunneling Microscopy

Cyclopentanethiol vs. Benzenethiol: Electrochemical Stability of SAMs

A direct comparison using cyclic voltammetry showed that the reductive desorption potential for cyclopentanethiol (CPT) SAMs on Au(111) is significantly more negative than for benzenethiol (BT) SAMs [1]. This indicates that CPT SAMs are more electrochemically stable and resist reductive desorption to a greater extent than their aromatic counterpart. The difference is attributed to the absence of p-orbitals on the alicyclic ring, which hinders electron transfer compared to the aromatic system in BT.

Electrochemistry SAM Stability Reductive Desorption

Cyclopentanethiol vs. Aromatic Ligands: Enabling Specific Au36 Nanocluster Synthesis

A landmark study in nanocluster chemistry demonstrated that the use of the nonaromatic cyclopentanethiol (CPT) ligand is essential for forming and crystallizing the tetrahedral Au36(SC5H9)24 nanocluster [1]. This finding directly ruled out the hypothesis that the face-centered cubic, tetrahedral structure of the analogous Au36(SPh-tBu)24 cluster was dictated by the aromaticity of its ligand. The successful crystallization of the CPT-protected cluster provided definitive evidence that the unique steric, non-electronic properties of the cyclopentane ring are the key drivers of this specific cluster geometry.

Nanocluster Synthesis Ligand Effects Crystal Structure

Cyclopentanethiol (CAS 1679-07-8) Sourcing Guidance: Validated Research & Industrial Use Cases


Temperature-Controlled Self-Assembled Monolayers on Gold

For applications requiring a disordered SAM at room temperature but an ordered SAM at elevated temperatures, cyclopentanethiol is the ligand of choice. STM and XPS studies confirm that while CPT forms disordered monolayers on Au(111) at room temperature, it self-assembles into a well-ordered (2√3 × √5)R41° packing structure when adsorption occurs at 50 °C [1]. This tunable ordering, not observed for all alkylthiols, provides a simple method for controlling surface properties for sensors, corrosion protection, or molecular electronics [1].

Electrochemically Stable SAMs in Reducing Environments

In electrochemical systems where SAM integrity under cathodic potentials is critical, cyclopentanethiol offers superior stability to aromatic thiols like benzenethiol. Its reductive desorption potential is 209 mV more negative (−775 mV vs. −566 mV) [1], making it a more robust interfacial layer for applications such as electrochemical sensors, biosensors, or studies of electron transfer at modified electrodes where the monolayer must remain intact under a wider potential window.

Synthesis of Atomically Precise Gold Nanoclusters (Au36)

Cyclopentanethiol is an essential and enabling reagent for the synthesis and crystallization of the tetrahedral Au36(SC5H9)24 nanocluster [2]. This compound is required for research focused on understanding the fundamental role of ligand sterics—independent of electronic effects—on the formation, structure, and properties of atomically precise metal nanoclusters. Its use is validated in high-impact publications as a benchmark non-aromatic ligand for comparative studies in nanocluster science [2].

Flavor & Fragrance Research and Food-Grade Analytics

Cyclopentanethiol is a recognized food-grade flavoring agent (FEMA 3262) with a characteristic alliaceous, garlic-like odor profile detectable at 0.01% in propylene glycol . For analytical method development, its Kovats retention index is established at 1107 on a Supelcowax-10 column, providing a reliable reference for GC-based identification and quantification in complex food matrices [3]. This specific sensory and analytical fingerprint makes it a valuable standard for flavor chemistry and food safety analysis.

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